molecular formula C40H53N3O7S2 B13421249 tert-Butyl Elobixibat

tert-Butyl Elobixibat

Cat. No.: B13421249
M. Wt: 752.0 g/mol
InChI Key: XSVUMBDBVUKDQT-DIPNUNPCSA-N
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Description

tert-Butyl Elobixibat is a derivative of Elobixibat, a compound known for its role as an inhibitor of the ileal bile acid transporter. This compound is primarily used in the treatment of chronic idiopathic constipation. The addition of the tert-butyl group enhances its chemical stability and modifies its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl Elobixibat involves several steps, starting from aminobenzothiazole. The process includes hydrolysis, alkylation, lactam formation, and copper-catalyzed installation of the N-phenyl group. The final steps involve oxidation to form the sulfone, followed by sequential aminoester installations .

Industrial Production Methods

The industrial production of this compound can be carried out under mild and safe conditions, making it suitable for large-scale manufacturing. The process involves the use of environmentally friendly reagents and conditions, ensuring safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Elobixibat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted benzothiazepine compounds .

Mechanism of Action

tert-Butyl Elobixibat exerts its effects by inhibiting the ileal bile acid transporter. This inhibition increases the concentration of bile acids in the gut, accelerating intestinal passage and softening the stool. The molecular targets include the bile acid transporters located in the ileum .

Properties

Molecular Formula

C40H53N3O7S2

Molecular Weight

752.0 g/mol

IUPAC Name

tert-butyl 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetate

InChI

InChI=1S/C40H53N3O7S2/c1-7-9-21-40(22-10-8-2)27-43(30-19-15-12-16-20-30)31-23-33(51-6)32(24-34(31)52(47,48)28-40)49-26-35(44)42-37(29-17-13-11-14-18-29)38(46)41-25-36(45)50-39(3,4)5/h11-20,23-24,37H,7-10,21-22,25-28H2,1-6H3,(H,41,46)(H,42,44)/t37-/m1/s1

InChI Key

XSVUMBDBVUKDQT-DIPNUNPCSA-N

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)OC(C)(C)C)SC)C4=CC=CC=C4)CCCC

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)OC(C)(C)C)SC)C4=CC=CC=C4)CCCC

Origin of Product

United States

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